N-(2-fluorophenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-fluorophenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C20H16FN5O4 and its molecular weight is 409.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Docking
Compounds with structural similarities to N-(2-fluorophenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide are synthesized and evaluated for their antimicrobial and anticancer activities. Molecular docking studies help in understanding their interaction with biological targets and inform the design of potential drugs with improved efficacy (Mehta et al., 2019).
Antimicrobial and Hemolytic Activity
Research into related compounds involves evaluating their antimicrobial activity against various microorganisms and assessing their hemolytic activity, which is crucial for determining their safety profile when interacting with human cells. This kind of study lays the groundwork for developing new antimicrobial agents (Gul et al., 2017).
Antitumor Activity
Synthesis of novel quinazolinone analogs and their evaluation for antitumor activity represents another area of interest. Through such research, compounds are identified that exhibit significant antitumor properties, contributing to the development of new cancer treatments (Al-Suwaidan et al., 2016).
Analgesic and Anti-Inflammatory Activities
The exploration of new compounds for their potential analgesic and anti-inflammatory activities is crucial for developing novel therapeutic agents. Such studies involve assessing the efficacy of synthesized compounds in relevant animal models, providing insights into their potential for treating pain and inflammation (Gopa et al., 2001).
VEGFR-2-TK Inhibition and Antiproliferative Activity
Investigations into compounds bearing specific structural features for their activity against vascular endothelial growth factor receptor 2 tyrosine kinase (VEGFR-2-TK) and their antiproliferative activity against cancer cell lines highlight the potential of these molecules in cancer therapy (Hassan et al., 2021).
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxoquinazolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O4/c1-12-22-18(30-24-12)11-26-19(28)13-6-2-5-9-16(13)25(20(26)29)10-17(27)23-15-8-4-3-7-14(15)21/h2-9H,10-11H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCZSKONRLLDJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.